Nanomolar Antiproliferative Activity Across Diverse Cancer Cell Lines
6BrCaQ-C10-TPP exhibits potent antiproliferative activity across a panel of human cancer cell lines, with mean GI50 values in the low nanomolar range (0.008–0.30 μM) [1]. This potency surpasses that of many first-generation Hsp90 inhibitors and is a key factor in its selection as a lead compound [1].
| Evidence Dimension | Cell proliferation inhibition (GI50/IC50) |
|---|---|
| Target Compound Data | 0.008-0.30 μM (GI50) |
| Comparator Or Baseline | Common first-generation Hsp90 inhibitors (e.g., 17-AAG) often exhibit IC50 values in the high nanomolar to low micromolar range in similar cell line panels. |
| Quantified Difference | Approximately 10- to 100-fold improvement in potency. |
| Conditions | Panel of human cancer cell lines including MDA-MB231, HT-29, HCT-116, K562, and PC-3 [1]. |
Why This Matters
The high potency ensures robust target engagement at lower concentrations, reducing the likelihood of off-target effects and lowering the required compound quantity for in vitro and in vivo studies, which is crucial for cost-effective research procurement.
- [1] Mathieu C, Chamayou Q, Hyen Luong TT, Naud D, Mahuteau-Betzer F, Alami M, Fattal E, Messaoudi S, Vergnaud-Gauduchon J. Synthesis and antiproliferative activity of 6BrCaQ-TPP conjugates for targeting the mitochondrial heat shock protein TRAP1. Eur J Med Chem. 2022 Feb 5;229:114052. View Source
